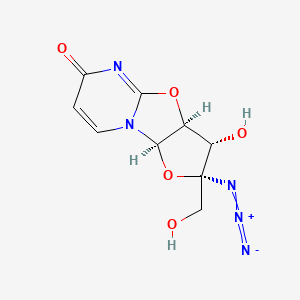
6H-Furo[2',3'
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6H-Furo[2',3' is a useful research compound. Its molecular formula is C9H9N5O5 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6H-Furo[2',3' suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Furo[2',3' including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6H-Furo[2',3'] is a member of the furan family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of 6H-Furo[2',3'], highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
6H-Furo[2',3'] is characterized by a fused furan ring system, which contributes to its unique chemical reactivity and biological properties. The structural variations in this compound can significantly influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 6H-Furo[2',3'] exhibit notable anticancer properties. For instance, compounds with modifications at specific positions on the furan ring have shown enhanced cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of 6H-Furo[2',3'] Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5 | |
| Compound B | HL60 (Leukemia) | 0.1 | |
| Compound C | MCF-7 (Breast) | 1.136 | |
| Compound D | HCT116 | Inhibitory |
These results indicate that the position and type of substituents on the furan ring are critical for enhancing anticancer activity.
The mechanism through which 6H-Furo[2',3'] exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. For example, certain derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which plays a crucial role in cancer cell survival under low oxygen conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of 6H-Furo[2',3'] is essential for the development of more potent derivatives. Modifications such as halogenation and the introduction of functional groups have been identified as significant factors influencing biological activity.
Table 2: SAR Insights for 6H-Furo[2',3'] Derivatives
| Modification | Effect on Activity |
|---|---|
| Halogen Substitution | Increased potency |
| N-Phenethyl Carboxamide | Enhanced antiproliferative activity |
| Morpholinyl Substitution | Further increased potency |
The presence of halogens at specific positions enhances hydrophobic interactions, leading to improved binding affinity to biological targets.
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various benzofuran derivatives, compounds derived from 6H-Furo[2',3'] were tested against K562 and HL60 leukemia cells. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Study 2: Inhibition of Tumor Growth
Another investigation focused on the ability of modified furo derivatives to inhibit tumor growth in vivo. Results showed that specific compounds not only reduced tumor size but also improved survival rates in animal models, suggesting that these derivatives could be viable candidates for cancer therapy .
Properties
IUPAC Name |
(2R,4R,5S,6S)-4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5/c10-13-12-9(3-15)6(17)5-7(19-9)14-2-1-4(16)11-8(14)18-5/h1-2,5-7,15,17H,3H2/t5-,6-,7+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIRTOCBJXONPW-XZMZPDFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)(CO)N=[N+]=[N-])O)OC2=NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@](O3)(CO)N=[N+]=[N-])O)OC2=NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














